molecular formula C17H12F2N2O2 B5556246 N-(2,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(2,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5556246
M. Wt: 314.29 g/mol
InChI Key: VEUGDOWMTMUBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives involves strategic approaches to incorporate the isoxazole ring into the compound structure efficiently. For example, the synthesis of 3-carboxyisoxazole compounds can be achieved through cycloaddition reactions, followed by specific modifications to introduce desired functional groups (Patterson, Cheung, & Ernest, 1992).

Molecular Structure Analysis

Vibrational spectral analysis, using techniques such as FT-IR and FT-Raman spectroscopy, plays a crucial role in understanding the molecular structure of isoxazole derivatives. These studies provide insights into the equilibrium geometry, harmonic vibrational wavenumbers, and various bonding features of the compound, offering a deep understanding of its molecular structure (Shahidha, Muthu, Porchelvi, & Govindarajan, 2014).

Scientific Research Applications

Inhibition of Enzymatic Activity

Compounds related to isoxazole derivatives, such as leflunomide and its metabolites, demonstrate significant inhibition of mitochondrial dihydroorotate dehydrogenase, crucial for pyrimidine synthesis. This enzymatic inhibition suggests potential applications in immunosuppression and antirheumatic drugs, highlighting the role of such compounds in modifying immune response and disease progression (Knecht & Löffler, 1998).

Material Science and Polymer Chemistry

Research on aromatic polyamides bearing ether and isopropylidene links reveals the synthesis and applications of polymers with improved solubility and thermal stability. Such materials, derived from isoxazole compounds, could be instrumental in developing high-performance polymers for industrial applications, suggesting a pathway for the synthesis of novel materials with enhanced properties (Hsiao & Yu, 1996).

Antipathogenic Activity

Isoxazole derivatives have shown promising antipathogenic activity, offering a foundation for the development of new antimicrobial agents. The potential of these compounds to inhibit the growth of biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus points to their application in addressing antibiotic resistance and infection control (Limban et al., 2011).

Anticancer Research

The investigation into thiazole-carboxamide derivatives reveals a potential for anticancer activity, with some compounds displaying activity against various cancer cell lines. This suggests the application of isoxazole-related compounds in developing new therapeutic agents for cancer treatment, highlighting the importance of structural modification for enhancing biological activity (Ravinaik et al., 2021).

properties

IUPAC Name

N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-14-8-7-12(18)9-13(14)19/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUGDOWMTMUBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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